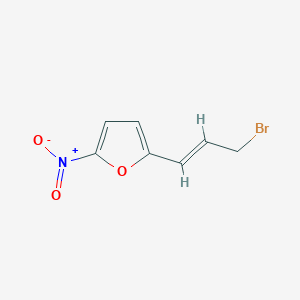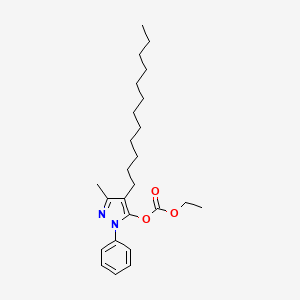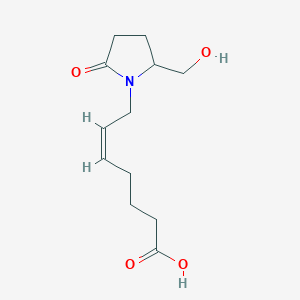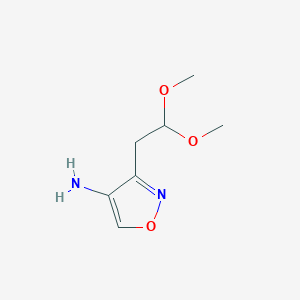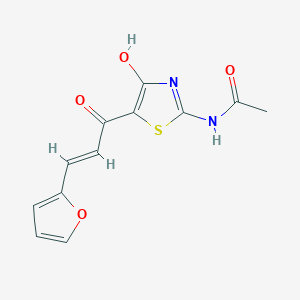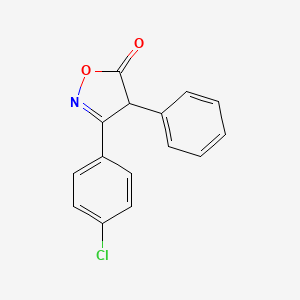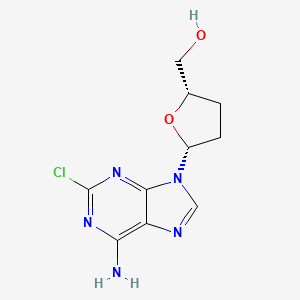
2-Chlorodideoxyadenosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorodideoxyadenosine, also known as cladribine, is a synthetic purine nucleoside analog. It is structurally similar to deoxyadenosine, with a chlorine atom substituted at the 2-position of the purine ring. This compound is primarily known for its use in the treatment of certain hematologic malignancies, such as hairy cell leukemia .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chlorodideoxyadenosine typically involves the glycosylation of a purine base with an activated carbohydrate. One common method is the stereoselective anion glycosylation of purine potassium salt with glycosyl chloride in binary solvent mixtures . Another approach involves the use of microbiological transglycosylation using recombinant Escherichia coli strains .
Industrial Production Methods: Industrial production of this compound often employs a practical and efficient process developed via the Vorbrugge glycosylation of silylated base with 1-acetoxy 2-deoxyribofuranose derivative . This method ensures high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Chlorodideoxyadenosine undergoes various chemical reactions, including substitution and glycosylation reactions. The compound is resistant to deamination by adenosine deaminase, which is a key factor in its stability and efficacy .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include glycosyl chloride, diethylaminosulfur trifluoride (DAST), and various purine nucleobase derivatives . Reaction conditions often involve binary solvent mixtures and elevated temperatures to facilitate the desired transformations .
Major Products Formed: The major products formed from the reactions of this compound include its triphosphate form, which is an active metabolite that inhibits DNA synthesis and ribonucleotide reductase activity .
Aplicaciones Científicas De Investigación
2-Chlorodideoxyadenosine has a wide range of scientific research applications. In medicine, it is used for the treatment of hematologic malignancies such as hairy cell leukemia, chronic lymphocytic leukemia, and other lymphoid malignancies . In biology, it is used to study the effects of purine nucleoside analogs on cellular processes and DNA synthesis . Additionally, it has applications in chemistry for the synthesis of other nucleoside analogs and in industry for the development of new therapeutic agents .
Mecanismo De Acción
The mechanism of action of 2-chlorodideoxyadenosine involves its incorporation into DNA, leading to the inhibition of DNA synthesis and ribonucleotide reductase activity . The compound enters cells through an efficient transport system and is phosphorylated to its active triphosphate form. This active metabolite inhibits DNA synthesis by incorporating into the DNA strand and causing chain termination . The molecular targets and pathways involved include DNA polymerase and ribonucleotide reductase .
Comparación Con Compuestos Similares
2-Chlorodideoxyadenosine is unique among purine nucleoside analogs due to its resistance to deamination by adenosine deaminase and its potent cytotoxic effects on lymphocytes . Similar compounds include fludarabine, pentostatin, and clofarabine, which also belong to the class of purine nucleoside analogs . this compound is distinguished by its specific activity against lymphoid malignancies and its favorable toxicity profile .
Propiedades
Número CAS |
114849-58-0 |
|---|---|
Fórmula molecular |
C10H12ClN5O2 |
Peso molecular |
269.69 g/mol |
Nombre IUPAC |
[(2S,5R)-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C10H12ClN5O2/c11-10-14-8(12)7-9(15-10)16(4-13-7)6-2-1-5(3-17)18-6/h4-6,17H,1-3H2,(H2,12,14,15)/t5-,6+/m0/s1 |
Clave InChI |
FNLILOONPKMGST-NTSWFWBYSA-N |
SMILES isomérico |
C1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
SMILES canónico |
C1CC(OC1CO)N2C=NC3=C(N=C(N=C32)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


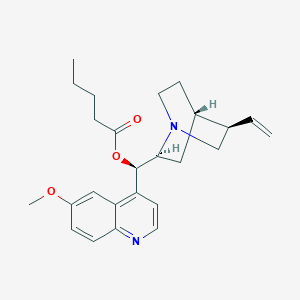
![(2S)-2-[[(2S)-1-(3-sulfanylpropanoyl)pyrrolidine-2-carbonyl]amino]propanoic acid](/img/structure/B12896549.png)
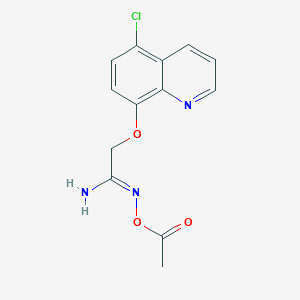
![2,2,2-Trifluoro-N-[2-methyl-4-(2-methylpropyl)-1,3-oxazol-5-yl]acetamide](/img/structure/B12896571.png)
![1-[4-(2-Aminopyrimidin-4-yl)phenyl]ethan-1-one](/img/structure/B12896575.png)
